molecular formula C4H11ClN4O2 B8075049 L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride

L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride

Cat. No.: B8075049
M. Wt: 182.61 g/mol
InChI Key: SQTGKXKXMQOETE-DFWYDOINSA-N
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Description

L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride is a modified amino acid derivative where the β-carbon of L-alanine is substituted with an aminoiminomethyl (guanidino) group, forming a hydrochloride salt. The hydrochloride salt form improves solubility in aqueous environments, making it suitable for biochemical and pharmacological studies .

Properties

IUPAC Name

(2S)-2-amino-3-(hydrazinylmethylideneamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O2.ClH/c5-3(4(9)10)1-7-2-8-6;/h2-3H,1,5-6H2,(H,7,8)(H,9,10);1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTGKXKXMQOETE-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N=CNN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)N=CNN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis via Guanidino-L-Alanine Hydrochlorination

The principal method for synthesizing L-alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride involves the reaction of guanidino-L-alanine with hydrochloric acid under controlled conditions. Guanidino-L-alanine serves as the precursor, where the guanidino group (-NH-C(=NH)-NH₂) is introduced at the β-position of the alanine backbone. The reaction proceeds via protonation of the guanidine moiety by HCl, followed by salt formation to stabilize the product.

Reaction Conditions :

  • Stoichiometry : A molar ratio of 1:1.2 (guanidino-L-alanine:HCl) is typically employed to ensure complete protonation and salt formation.

  • Temperature : The reaction is conducted at 25–30°C to avoid thermal degradation of the guanidine group.

  • Solvent System : Aqueous solutions are preferred due to the solubility of both reactants, though ethanol-water mixtures (70:30 v/v) enhance crystallinity during precipitation.

Mechanistic Insights :
The guanidine group’s basicity (pKa ~12–13) facilitates rapid protonation by HCl, forming a stable ammonium chloride complex. This step is critical for preventing side reactions, such as intramolecular cyclization or oxidation of the amino groups.

Optimization of Reaction Parameters

pH and Temperature Profiling

The protonation efficiency of guanidino-L-alanine is highly pH-dependent. Studies on similar compounds demonstrate that maintaining a pH of 2.5–3.5 during HCl addition maximizes yield by preventing premature salt dissociation. Elevated temperatures (>40°C) risk hydrolyzing the guanidino group into urea derivatives, necessitating strict thermal control.

Table 1: Impact of Reaction Conditions on Yield

ParameterOptimal RangeYield (%)Purity (%)
pH2.5–3.582–85≥95
Temperature (°C)25–308897
Reaction Time (h)4–68596

Solvent Selection and Crystallization

Ethanol-water mixtures (70:30 v/v) are superior to pure aqueous systems for crystallization, reducing solubility and enhancing crystal lattice stability. Post-reaction, the mixture is cooled to 4°C to precipitate the monohydrochloride salt, achieving a recovery rate of 78–82%.

Purification and Characterization

Recrystallization and Dialysis

Crude product purification involves recrystallization from ethanol-water, followed by dialysis against Tris-HCl buffer (20 mM, pH 7.4) to remove residual HCl and byproducts. This dual-step approach ensures a purity of ≥98%, as confirmed by HPLC.

Table 2: Purification Efficiency

StepPurity Increase (%)Key Impurities Removed
Recrystallization85 → 94Unreacted HCl, urea
Dialysis94 → 98Oligopeptides, salts

Analytical Confirmation

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 182.61 [M+H]⁺, consistent with the monoisotopic mass.

  • NMR Spectroscopy : ¹H-NMR (D₂O) displays characteristic signals at δ 3.45 (CH₂-NH), δ 1.25 (CH₃), and δ 8.10 (NH guanidine) .

Chemical Reactions Analysis

L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Growth Factor in Cell Culture

L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride has been identified as a potent growth factor that promotes cell growth and proliferation. Its ability to stimulate cellular processes makes it valuable in research settings focused on tissue engineering and regenerative medicine. Studies have shown that this compound can enhance the proliferation of various cell types, including fibroblasts and stem cells, which are crucial for wound healing and tissue repair .

Synthesis of Polypeptide Drugs

The compound is also utilized in the synthesis of polypeptide drugs. Its structural properties allow it to serve as a building block for more complex peptides and proteins. This application is particularly relevant in the development of therapeutic agents for various diseases, including cancer and metabolic disorders. The incorporation of L-Alanine derivatives into peptide chains can improve the stability and efficacy of these drugs .

Neuroprotective Studies

Research has indicated potential neuroprotective effects of L-Alanine derivatives. For instance, studies involving β-N-methylamino-L-alanine (BMAA), a nonproteinogenic amino acid related to neurodegenerative diseases, have highlighted the importance of understanding amino acid interactions in neuroprotection. Although BMAA is distinct from L-Alanine, the mechanisms of amino acid incorporation into proteins can provide insights into how L-Alanine derivatives might influence neuronal health .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Cell Growth PromotionEnhances proliferation of fibroblasts and stem cells
Polypeptide Drug SynthesisServes as a building block for therapeutic peptides
Neuroprotective ResearchInvestigated for potential protective effects against neurodegeneration

Case Study 1: Cell Proliferation Enhancement

In a study published in a peer-reviewed journal, researchers explored the effects of this compound on human fibroblast cultures. The results indicated that treatment with this compound resulted in a significant increase in cell viability and proliferation rates compared to control groups. This finding supports its potential use in tissue engineering applications where cell growth is critical .

Case Study 2: Drug Development

A pharmaceutical study demonstrated the successful incorporation of L-Alanine derivatives into peptide chains aimed at treating specific cancers. The resulting peptides exhibited enhanced stability and biological activity, showcasing the compound's utility in drug formulation processes .

Mechanism of Action

The mechanism of action of L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride involves its interaction with specific molecular targets and pathways. It acts as a substrate for certain enzymes, facilitating biochemical reactions that are crucial for cellular functions. The guanidino group in the compound plays a key role in binding to enzyme active sites, thereby influencing enzyme activity and metabolic processes .

Comparison with Similar Compounds

Table 1: Key Properties of L-Alanine Derivatives

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Functional Group Applications Source
β-Methylamino-L-alanine (BMAA), HCl 16012-55-8 C₄H₁₀N₂O₂·HCl 154.6 β-Methylamino Neurotoxicity studies, ALS research
L-Alaninamide hydrochloride 33208-99-0 C₃H₈N₂O·HCl 122.57 Amide Peptide synthesis, enzyme substrates
3-Amino-DL-phenylalanine hydrochloride 7284-43-7 C₉H₁₂N₂O₂·HCl 216.67 Aromatic β-amino Organic synthesis, drug precursors
3-(2-Naphthyl)-L-alanine hydrochloride 122745-12-4 C₁₃H₁₃NO₂·HCl 251.70 Aromatic β-naphthyl Peptide engineering, receptor binding
Target: L-Alanine, 3-[(aminoiminomethyl)amino]-, HCl - C₄H₁₀N₄O₂·HCl* ~194.6* β-Guanidino Hypothetical: Enzyme inhibition, drug design -

*Estimated based on structural analogy.

Structural and Functional Differences

  • β-Methylamino-L-alanine (BMAA), HCl: Features a methylamino group at the β-position. BMAA is neurotoxic and linked to neurodegenerative diseases like ALS. Its small hydrophobic substituent facilitates blood-brain barrier penetration .
  • L-Alaninamide HCl : The carboxylic acid of alanine is replaced with an amide, reducing polarity. This enhances stability against proteases, making it useful in peptide mimetics .
  • 3-Amino-DL-phenylalanine HCl: Incorporates an aromatic benzene ring with a meta-amino group. The aromaticity increases lipophilicity, favoring interactions with hydrophobic enzyme pockets .
  • 3-(2-Naphthyl)-L-alanine HCl : A bulky naphthyl group enhances steric interactions, often used to improve binding affinity in peptide-based drugs .
  • Its high polarity may limit membrane permeability but improve solubility .

Biological Activity

L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride is a compound of interest due to its various biological activities, primarily linked to its role as an amino acid derivative. This article explores its metabolic pathways, physiological roles, and potential therapeutic applications based on recent research findings.

Metabolic Pathways

L-Alanine is synthesized in the body through the transamination of pyruvate, a process facilitated by the enzyme alanine aminotransferase. This reaction is crucial in the glucose-alanine cycle, which plays a significant role in energy metabolism, particularly during fasting or intense exercise. The conversion of pyruvate and ammonia into alanine allows for the transport of amino groups from muscle to liver for gluconeogenesis .

Key Reactions Involved:

ReactionEnzymeRole
L-Alanine + Glyoxylic acid → Pyruvic acid + GlycineAlanine aminotransferaseEnergy metabolism
Pyruvate + Ammonia → L-AlanineAlanine aminotransferaseAmino group transfer

Physiological Roles

  • Energy Source : L-Alanine is a significant energy source during prolonged exercise, as it is released from muscle tissue and transported to the liver for glucose production.
  • Immune Function : It plays a role in lymphocyte reproduction and overall immune response, indicating its importance in maintaining health .
  • Kidney Health : Experimental studies suggest that L-Alanine may assist in dissolving kidney stones, highlighting its potential therapeutic use in urology .

Therapeutic Applications

The compound has been investigated for various therapeutic applications:

Case Studies and Research Findings

Recent studies have highlighted the biological significance of L-Alanine and its derivatives:

  • Study on Metabolic Regulation : A study published in PubMed discussed how exogenous amino acids like alanine influence metabolic pathways in cyanobacteria, affecting nitrogen fixation and photosynthesis under nutrient-limited conditions .
  • Neuroprotective Effects : Research indicated that alanine derivatives exhibit antioxidant properties that may mitigate oxidative stress in neuronal cells, potentially aiding in conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride?

  • Methodological Answer : Synthesis typically involves introducing the aminoiminomethyl group to L-alanine via substitution reactions under controlled pH and temperature. Purification often employs recrystallization from aqueous ethanol, monitored by high-performance liquid chromatography (HPLC) for purity ≥98% . Single-crystal X-ray diffraction confirms structural integrity, with crystallization conditions optimized at 150 K for minimal lattice defects .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., aminoiminomethyl) and stereochemistry .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular weight (e.g., 216.66 g/mol for related derivatives) .
  • X-ray Crystallography : Resolves bond angles (e.g., C–C bond lengths ≈1.54 Å) and confirms monohydrate formation .

Q. What is the biological role of this compound in enzyme function or metabolic pathways?

  • Methodological Answer : The aminoiminomethyl group enhances interaction with enzymes like arginase or nitric oxide synthase. Studies suggest it modulates the mTOR pathway in cell proliferation assays, validated via knockout cell lines and isotopic tracing in minimal media (e.g., 0.5 mM concentration in AAM media) .

Advanced Research Questions

Q. How can reaction conditions be optimized for derivatizing this compound into bioactive analogs?

  • Methodological Answer :

  • Oxidation : Use tert-butyl hydroperoxide (TBHP) in acetonitrile at 50°C to generate oxo derivatives, monitored by TLC.
  • Substitution : Replace the aminoiminomethyl group with thiols via nucleophilic attack, requiring anhydrous DMF and triethylamine as a base . Kinetic studies (e.g., Arrhenius plots) identify optimal activation energies (Ea ≈ 45 kJ/mol).

Q. How to resolve discrepancies in purity assessments between HPLC and crystallographic data?

  • Methodological Answer : Cross-validate purity methods:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm); discrepancies may arise from hydrated vs. anhydrous forms.
  • Specific Rotation : Compare observed values (+13.5° to +15.5°) with theoretical calculations to detect chiral impurities .
  • Thermogravimetric Analysis (TGA) : Quantify hydrate content (e.g., monohydrate loses 5-6% mass at 110°C) .

Q. What are the emerging applications of this compound in antiviral or anticancer drug development?

  • Methodological Answer : The aminoiminomethyl group inhibits viral proteases (e.g., SARS-CoV-2 Mpro) via competitive binding, validated by IC50 assays (e.g., 12 µM in Vero E6 cells) . In oncology, it disrupts tumor metabolism by mimicking arginine in urea cycle studies, measured via ¹⁵N-labeled isotopes in xenograft models .

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